Difluoromethylthioacetic acid

Description

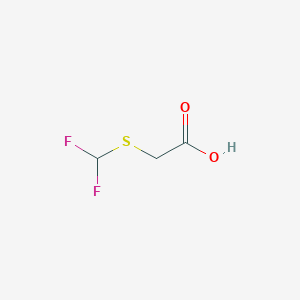

Difluoromethylthioacetic acid (DFMTA, CAS 83494-32-0) is an organofluorine compound with the molecular formula C₃H₄F₂O₂S and a molecular weight of 142.12 g/mol. Structurally, it features a difluoromethylthio (–SCF₂H) group attached to an acetic acid backbone. This configuration confers unique physicochemical properties, including moderate acidity (pKa ≈ 2.5–3.0), a boiling point of 126.2°C, and a density of 1.255 g/cm³ .

DFMTA is primarily utilized as a versatile intermediate in the synthesis of agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals (e.g., oxacephem antibiotics) due to its ability to enhance metabolic stability and bioavailability in target molecules . The global market for DFMTA is projected to grow at a CAGR of 5–7% from 2025 to 2030, driven by increasing demand in Asia-Pacific (40% market share by 2030) and applications in precision agriculture .

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O2S/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMOZGHFFIXBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83494-32-0 | |

| Record name | 2-[(difluoromethyl)sulfanyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoromethylthioacetic acid can be synthesized through various methods. One common approach involves the reaction of difluoromethylthiol with chloroacetic acid under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of difluoromethylthio acetic acid often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

Difluoromethylthioacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can replace the difluoromethylthio group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of difluoromethylthio acetic acid can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted acetic acids .

Scientific Research Applications

Difluoromethylthioacetic acid has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of oxacephem antibiotics.

Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of difluoromethylthio acetic acid involves its interaction with specific molecular targets and pathways. The compound’s difluoromethylthio group can participate in various chemical reactions, influencing its biological activity and effects. detailed information on the exact molecular targets and pathways is limited .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoroacetic Acid (TFA)

- Molecular Formula : C₂HF₃O₂

- CAS : 76-05-1

- Key Differences: TFA is a stronger acid (pKa ≈ 0.23) due to three fluorine atoms, making it a preferred solvent in peptide synthesis and chromatography . DFMTA’s thioether group (–S–) enhances nucleophilic reactivity, enabling applications in organocatalysis absent in TFA. Market Growth: TFA’s market is mature (CAGR ~3%), while DFMTA’s niche agrochemical applications drive faster growth .

Thioacetic Acid

- Molecular Formula : C₂H₄OS

- CAS : 507-09-5

- Key Differences :

Dichlorotrifluoromethoxyacetic Acid

- Molecular Formula : C₃HCl₂F₃O₃

- Key Differences :

- The trifluoromethoxy (–OCF₃) group increases lipophilicity, favoring blood-brain barrier penetration in neuroactive drugs. DFMTA’s –SCF₂H group offers better solubility in polar solvents .

- Both compounds are used in agrochemicals, but DFMTA’s lower toxicity profile aligns with stricter EPA regulations .

Methyl Fluoroacetate (MFA)

- Molecular Formula : C₃H₅FO₂

- CAS : 453-18-9

- Key Differences: MFA is highly toxic (LD₅₀ < 5 mg/kg in rats) due to fluoroacetate’s inhibition of the citric acid cycle. DFMTA’s applications focus on crop protection, whereas MFA is restricted to rodenticide research .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Boiling Point (°C) | pKa | Key Applications |

|---|---|---|---|---|

| Difluoromethylthioacetic acid | 142.12 | 126.2 | 2.5–3.0 | Agrochemicals, Pharma |

| Trifluoroacetic acid | 114.02 | 72.4 | 0.23 | Solvent, Peptide Synthesis |

| Thioacetic acid | 92.16 | 93 | 1.1 | Organic Synthesis |

Table 2: Market Dynamics (2025–2030 Projections)

| Compound | CAGR | Dominant Region | Leading Application |

|---|---|---|---|

| This compound | 6.5% | Asia-Pacific | Agrochemicals (50% share) |

| Trifluoroacetic acid | 3.2% | North America | Pharmaceuticals |

| Dichlorotrifluoromethoxyacetic Acid | 4.1% | Europe | Specialty Chemicals |

Research Findings and Challenges

- Bioactivity: DFMTA-derived herbicides show 30% higher efficacy against glyphosate-resistant weeds compared to non-fluorinated analogs .

- Regulatory Hurdles : Stricter EPA guidelines on fluorinated compounds necessitate greener synthesis routes for DFMTA, with solvent-free methods under development .

- Competition : Alteatives like 2,4-difluorophenylacetic acid (CAS 367955-02-0) challenge DFMTA’s dominance in drug intermediates, though DFMTA’s sulfur moiety offers superior reactivity .

Q & A

Q. What are the key physicochemical properties of difluoromethylthioacetic acid, and how do they inform experimental handling?

this compound (CAS 83494-32-0) has a molecular weight of 142.13 g/mol, boiling point of 218.8±35.0°C, density of 1.451±0.06 g/cm³, and pKa of 3.13±0.10 . These properties necessitate careful handling:

- Low pKa : Requires pH-controlled environments to prevent deprotonation during reactions.

- High boiling point : Indicates thermal stability but may require vacuum distillation for purification.

- Density : Guides solvent selection for liquid-liquid extraction. Experimental protocols should include inert atmosphere storage and compatibility checks with common lab solvents.

Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₄F₂O₂S | PubChem |

| Boiling Point | 218.8±35.0°C | Experimental |

| Density | 1.451±0.06 g/cm³ | Experimental |

| pKa | 3.13±0.10 | Experimental |

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- ¹H/¹³C NMR : Expect distinct signals for the difluoromethylthio group (δ ~3.8 ppm for CH₂S and δ ~120 ppm for CF₂ in ¹³C) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and S-C-F₂ vibrations (~700 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 142.1 (M⁺) with fragmentation patterns confirming the thioacetic backbone . Cross-validation using multiple techniques is critical to rule out synthetic byproducts.

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to minimize byproduct formation?

- Reaction Conditions : Use anhydrous solvents (e.g., THF) to avoid hydrolysis of intermediates. Catalytic amounts of Hünig’s base may improve yield .

- Purification : Sequential chromatography (silica gel followed by reverse-phase HPLC) isolates the target compound from thioester byproducts.

- Design of Experiments (DoE) : Systematic variation of temperature (50–100°C) and stoichiometric ratios (1:1 to 1:3 for thiol:acetic acid) identifies optimal parameters .

Q. What analytical methodologies are suitable for tracking environmental degradation of this compound?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Adapt protocols from trifluoroacetic acid monitoring (e.g., Zhang et al., 2018) with modifications for sulfur-containing metabolites .

- Solid-Phase Extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to concentrate degradation products from aqueous samples .

- Isotopic Labeling : Introduce ¹⁸O or ²H to trace degradation pathways in simulated environmental matrices .

Q. How should contradictory data on the nucleophilic reactivity of this compound be resolved?

- Meta-Analysis : Collate kinetic data from multiple studies to identify outliers and normalize reaction conditions (e.g., solvent polarity, nucleophile strength) .

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition-state energies, reconciling experimental rate discrepancies .

- Controlled Replication : Reproduce key studies under standardized conditions (pH 7.4, 25°C) to isolate variables .

Methodological Considerations

- Literature Review : Prioritize peer-reviewed journals indexed in databases like PubMed and Web of Science. Exclude non-peer-reviewed sources (e.g., ChemWhat, BenchChem) per reliability guidelines .

- Data Reporting : Follow IUPAC guidelines for spectral data and report confidence intervals for physicochemical measurements (e.g., pKa ± 0.10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.